This compound is classified as an organic amine and is specifically categorized under piperidine derivatives. It is relevant in the context of drug development and medicinal chemistry, where similar structures have shown pharmacological activity.
The synthesis of (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride typically involves a multi-step process. A common synthetic route includes:
These steps may involve specific conditions such as temperature control, solvent choice (e.g., N,N-dimethylformamide), and reaction time to optimize yield and purity.
The molecular structure of (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride can be described using its InChI and SMILES notations:
InChI=1S/C10H18N2O2.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h8-9H,1-7,11H2;1H/t9-;/m0./s1
This notation indicates that the compound contains:
Structural Features:
The chemical reactivity of (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride can be analyzed through its potential reactions:
These reactions are crucial for understanding how this compound can be utilized or modified in synthetic pathways for drug development.
The physical and chemical properties of (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride include:
These properties are essential for determining the handling and storage requirements for laboratory use.
(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7